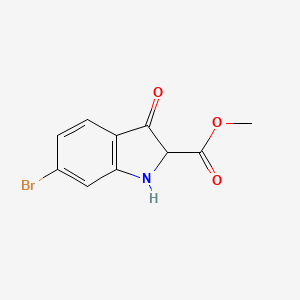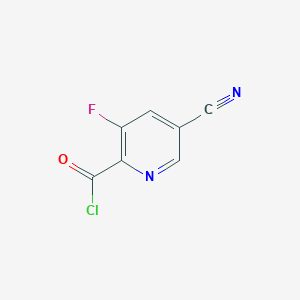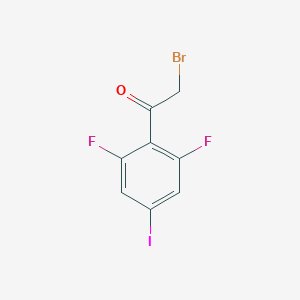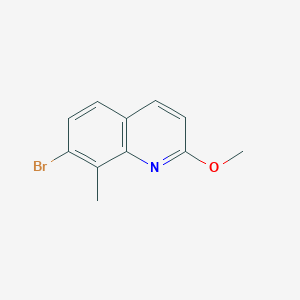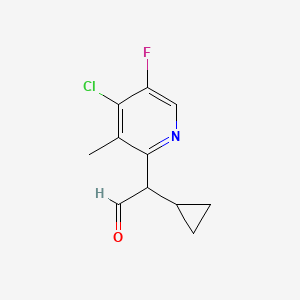
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a cyclopropyl group attached to an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring:
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl moiety to the pyridine ring.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
化学反应分析
Types of Reactions
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetic acid.
Reduction: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridine ring and its substituents may also interact with various receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol
- 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
Uniqueness
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds, potentially leading to unique interactions and applications.
属性
分子式 |
C11H11ClFNO |
|---|---|
分子量 |
227.66 g/mol |
IUPAC 名称 |
2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C11H11ClFNO/c1-6-10(12)9(13)4-14-11(6)8(5-15)7-2-3-7/h4-5,7-8H,2-3H2,1H3 |
InChI 键 |
ZTSIHASDVIQSFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CN=C1C(C=O)C2CC2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


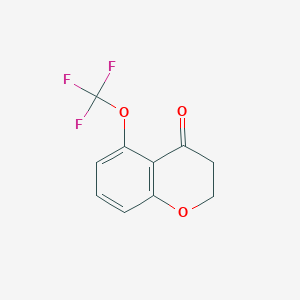
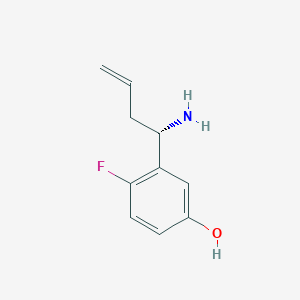
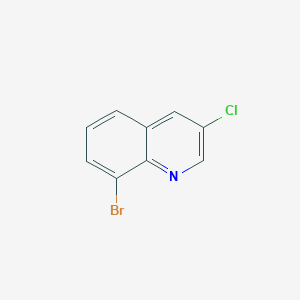
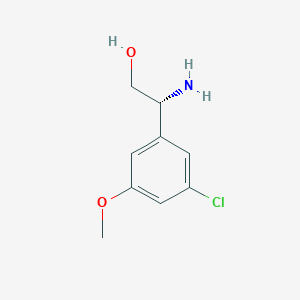
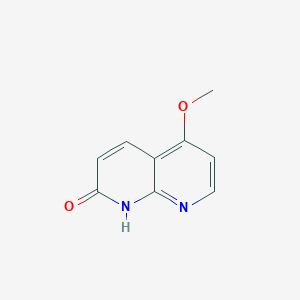
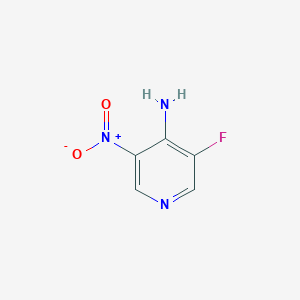
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
